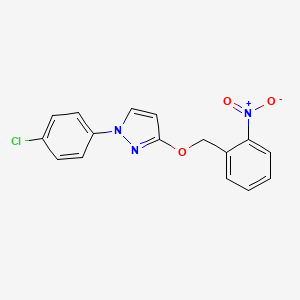
4-Piperidin-1-il-butilamina
Descripción general
Descripción
4-Piperidin-1-yl-butylamine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidin-1-yl-butylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidin-1-yl-butylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Antibióticos
“4-Piperidin-1-il-butilamina” sirve como un intermediario crucial en la síntesis de nuevos antibióticos cetolídicos, como la telitromicina. Se utiliza para crear cadenas laterales que son integrales para la estructura y función del antibiótico, mejorando su eficacia contra las infecciones bacterianas .
Investigación del Cáncer
Este compuesto está involucrado en el diseño de inhibidores que se dirigen a formas resistentes de cáncer. Los derivados de piperidina se han utilizado para crear inhibidores duales para la quinasa del linfoma anaplásico (ALK) y la quinasa 1 del oncogén c-ros (ROS1), que son importantes en el tratamiento de ciertos tipos de cáncer .
Descubrimiento de Fármacos
La porción piperidina es una característica común en muchos compuestos farmacológicamente activos. “this compound” podría utilizarse como un bloque de construcción en el descubrimiento de fármacos, contribuyendo al desarrollo de nuevos agentes terapéuticos con piperidina como estructura central .
Agentes Antimicrobianos
Los compuestos que contienen el núcleo de piperidina, como “this compound”, se han sintetizado y evaluado por su potencial como agentes antimicrobianos. Se exploran por sus diversas actividades biológicas y podrían conducir a nuevos tratamientos para infecciones .
Mecanismo De Acción
Target of Action
4-Piperidin-1-yl-butylamine is a derivative of piperidine, a heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives have been shown to interact with various biological targets, leading to a wide range of therapeutic effects . For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .
Biochemical Pathways
Piperidine derivatives are known to interact with several crucial signaling pathways essential for various biological processes .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Análisis Bioquímico
Biochemical Properties
4-Piperidin-1-yl-butylamine is involved in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as protein kinases and phosphatases . The interactions between 4-Piperidin-1-yl-butylamine and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of the target proteins.
Cellular Effects
The effects of 4-Piperidin-1-yl-butylamine on cellular processes are diverse and depend on the specific cell type and context. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Piperidin-1-yl-butylamine has been shown to influence the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism . By affecting this pathway, 4-Piperidin-1-yl-butylamine can impact various cellular functions, including growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Piperidin-1-yl-butylamine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, 4-Piperidin-1-yl-butylamine has been identified as an ATP-competitive inhibitor of protein kinase B (PKB or Akt), a key regulator of cell survival and growth . By inhibiting PKB, 4-Piperidin-1-yl-butylamine can disrupt downstream signaling events, leading to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Piperidin-1-yl-butylamine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive chemicals can lead to the breakdown of 4-Piperidin-1-yl-butylamine, potentially altering its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of 4-Piperidin-1-yl-butylamine vary with different dosages in animal models. At low doses, this compound can modulate cellular signaling pathways without causing significant toxicity . At higher doses, 4-Piperidin-1-yl-butylamine may exhibit toxic effects, including cellular damage and apoptosis. The threshold for these adverse effects depends on the specific animal model and experimental conditions, highlighting the importance of careful dosage optimization in research studies.
Metabolic Pathways
4-Piperidin-1-yl-butylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The metabolic flux and levels of metabolites produced from 4-Piperidin-1-yl-butylamine can influence its overall biochemical effects and toxicity.
Transport and Distribution
The transport and distribution of 4-Piperidin-1-yl-butylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in specific cellular compartments . The localization of 4-Piperidin-1-yl-butylamine within cells can affect its activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 4-Piperidin-1-yl-butylamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, depending on the cellular context and experimental conditions . The activity and function of 4-Piperidin-1-yl-butylamine can be modulated by its subcellular distribution, impacting its overall biochemical effects.
Propiedades
IUPAC Name |
4-piperidin-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXURKIHJSMAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424390 | |
| Record name | 4-Piperidin-1-yl-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74247-30-6 | |
| Record name | 4-Piperidin-1-yl-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)









